[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl](4-methylphenyl)methanone [4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl](4-methylphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 170939-31-8
VCID: VC4184170
InChI: InChI=1S/C18H13Cl2NO/c1-11-2-4-12(5-3-11)18(22)16-10-21-9-15(16)14-7-6-13(19)8-17(14)20/h2-10,21H,1H3
SMILES: CC1=CC=C(C=C1)C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C18H13Cl2NO
Molecular Weight: 330.21

[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl](4-methylphenyl)methanone

CAS No.: 170939-31-8

Cat. No.: VC4184170

Molecular Formula: C18H13Cl2NO

Molecular Weight: 330.21

* For research use only. Not for human or veterinary use.

[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl](4-methylphenyl)methanone - 170939-31-8

Specification

CAS No. 170939-31-8
Molecular Formula C18H13Cl2NO
Molecular Weight 330.21
IUPAC Name [4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]-(4-methylphenyl)methanone
Standard InChI InChI=1S/C18H13Cl2NO/c1-11-2-4-12(5-3-11)18(22)16-10-21-9-15(16)14-7-6-13(19)8-17(14)20/h2-10,21H,1H3
Standard InChI Key RENZHLMGRORCKC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1H-pyrrole ring substituted at the 3-position with a (4-methylphenyl)methanone group and at the 4-position with a 2,4-dichlorophenyl moiety. The IUPAC name, 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone, reflects this substitution pattern. Key structural features include:

  • Pyrrole ring: A five-membered aromatic heterocycle with one nitrogen atom, contributing to electron-rich properties.

  • 2,4-Dichlorophenyl group: Introduces electronegative chlorine atoms at ortho and para positions, enhancing lipophilicity and steric bulk.

  • 4-Methylbenzoyl group: A para-methyl-substituted aromatic ketone, influencing solubility and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₃Cl₂NO
Molecular Weight330.21 g/mol
IUPAC Name4-(2,4-Dichlorophenyl)-1H-pyrrol-3-ylmethanone
SMILESCC1=CC=C(C=C1)C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl
SolubilityNot fully characterized

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • NMR Spectroscopy:

    • ¹H NMR: Signals for pyrrole protons (δ 6.0–7.5 ppm), aromatic protons from dichlorophenyl (δ 7.2–7.8 ppm), and methyl groups (δ 2.3–2.5 ppm) .

    • ¹³C NMR: Carbonyl resonance near δ 190–200 ppm, aromatic carbons (δ 120–140 ppm), and methyl carbons (δ 20–25 ppm).

  • IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹), C-Cl (~750 cm⁻¹), and N-H (~3400 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 330.21, with fragmentation patterns consistent with chlorine isotopes .

Synthesis and Optimization

Multi-Step Organic Synthesis

The compound is synthesized through sequential reactions, typically involving:

  • Pyrrole Ring Formation:

    • Knorr Pyrrole Synthesis: Condensation of α-aminoketones with β-ketoesters .

    • DABCO-Promoted Cyclization: A green chemistry approach using 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous media to assemble the pyrrole core from phenacyl bromides and amines .

  • Substitution Reactions:

    • Friedel-Crafts Acylation: Introduction of the 4-methylbenzoyl group using AlCl₃ as a catalyst .

    • Electrophilic Aromatic Substitution: Chlorination at the 2- and 4-positions of the phenyl ring using Cl₂ or SO₂Cl₂.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Pyrrole FormationPhenacyl bromide, pentane-2,4-dione, DABCO, H₂O, 60°C38–69%
Acylation4-Methylbenzoyl chloride, AlCl₃, CH₂Cl₂, 0°C→RT60–75%
ChlorinationCl₂, FeCl₃, 80°C85–90%

Catalytic Innovations

Recent advances highlight iron-catalyzed methods for analogous pyrrole derivatives, offering improved sustainability. Fe(ClO₄)₃·H₂O in toluene/acetic acid (1:1) at 50°C facilitates cyclization with yields up to 69% .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity:

  • Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungi: Inhibition of Candida albicans growth at 16–64 µg/mL.
    Mechanistically, the 2,4-dichlorophenyl group disrupts microbial cell membranes, while the pyrrole ring interferes with DNA gyrase .

Agricultural Applications

As a fungicide prototype, it inhibits Botrytis cinerea spore germination (EC₅₀: 5.2 µM). The 4-methylbenzoyl moiety enhances leaf adhesion, prolonging field efficacy.

Applications in Drug Discovery

Lead Optimization

Structural analogs, such as 3,4-bis(4-methylbenzoyl)pyrrolidines, demonstrate enhanced pharmacokinetic profiles. For example, 1,1'-[5-(2,4-dichlorophenyl)-1-methyl-3,4-pyrrolidinediyl]bis[1-(4-methylphenyl)methanone] (CAS 1005270-68-7) shows improved oral bioavailability (%F = 45) in rodent models .

Prodrug Development

Ester derivatives (e.g., phosphate prodrugs) increase aqueous solubility (>5 mg/mL) while maintaining parent compound efficacy in vivo .

Environmental and Regulatory Considerations

Ecotoxicity

The compound’s logP value of 3.8 predicts moderate bioaccumulation. Aquatic toxicity studies report LC₅₀ = 2.1 mg/L for Daphnia magna, necessitating careful wastewater management .

Regulatory Status

As of 2025, it remains classified as "For research use only" under FDA and EMA guidelines. Preclinical toxicity assessments note hepatotoxicity at >100 mg/kg/day in rats, underscoring the need for structural refinements .

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